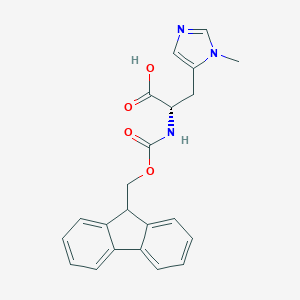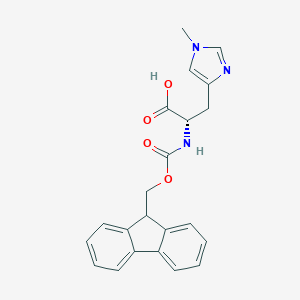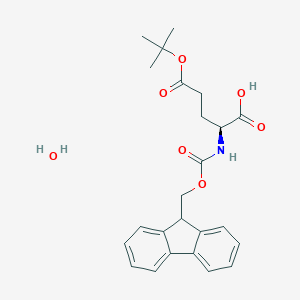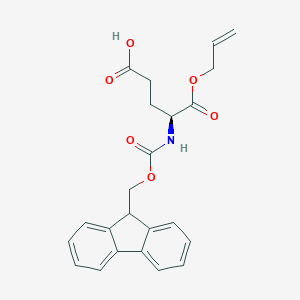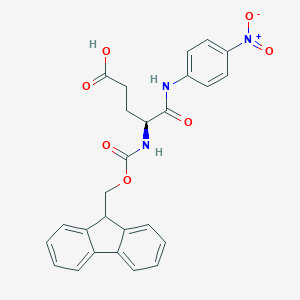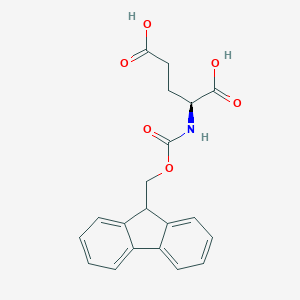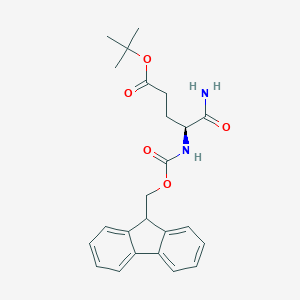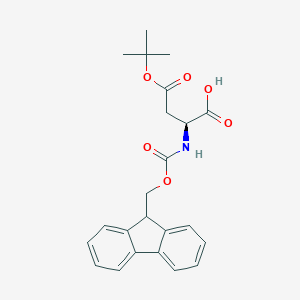
Fmoc-Asp(OtBu)-OH
Descripción general
Descripción
Fmoc-Asp(OtBu)-OH: is a derivative of aspartic acid, commonly used in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a tert-butyl ester (OtBu) protecting group attached to the carboxyl group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis, making this compound a valuable reagent in the creation of complex peptides and proteins .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Asp(OtBu)-OH is widely used in the synthesis of peptides and proteins. Its protecting groups allow for the selective formation of peptide bonds, making it a crucial reagent in the development of synthetic peptides .
Biology: In biological research, this compound is used to create peptide sequences that mimic natural proteins. These synthetic peptides are used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes .
Medicine: The compound is used in the development of peptide-based drugs. Synthetic peptides created using this compound can be designed to target specific biological pathways, offering potential treatments for various diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in automated peptide synthesizers allows for the efficient and cost-effective production of these drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(OtBu)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the carboxyl group with the OtBu group. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient handling of large quantities of reagents. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid support, is common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Asp(OtBu)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the Fmoc and OtBu protecting groups is a crucial step in peptide synthesis. .
Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for OtBu removal
Coupling: DCC, DMAP, and other carbodiimides.
Major Products Formed:
Deprotected Aspartic Acid Derivatives: After deprotection, the resulting product is aspartic acid or its derivatives, which can further participate in peptide bond formation
Mecanismo De Acción
The mechanism of action of Fmoc-Asp(OtBu)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the OtBu group protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The Fmoc group is removed using a base, exposing the amino group for coupling with other amino acids. The OtBu group is removed under acidic conditions, exposing the carboxyl group for further reactions .
Comparación Con Compuestos Similares
Fmoc-Asp(OMe)-OH: Similar to Fmoc-Asp(OtBu)-OH but with a methyl ester protecting group instead of tert-butyl.
Fmoc-Glu(OtBu)-OH: A derivative of glutamic acid with similar protecting groups.
Fmoc-Lys(Boc)-OH: A lysine derivative with a tert-butoxycarbonyl (Boc) protecting group
Uniqueness: this compound is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. The Fmoc group offers ease of removal under mild basic conditions, while the OtBu group provides stability under a wide range of reaction conditions .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODJWPHPWBKDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868055 | |
| Record name | 4-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-14-5, 1217468-27-3 | |
| Record name | 4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1217468-27-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Fmoc-Asp(OtBu)-OH particularly useful in peptide synthesis?
A1: this compound is designed for use in Fmoc/tBu SPPS, a common technique for creating peptides. The Fmoc group acts as a temporary protecting group for the amino terminus, while the tBu ester protects the side chain carboxyl group of aspartic acid. These protecting groups can be selectively removed under specific conditions, allowing for controlled, stepwise addition of amino acids during peptide chain assembly [, ].
Q2: What are the structural characteristics of this compound?
A2: While the exact spectroscopic data might vary between suppliers, its molecular formula is C24H27NO6 and its molecular weight is 425.48 g/mol. For detailed spectroscopic data, consult the specific supplier's documentation.
Q3: Are there challenges associated with using this compound in peptide synthesis?
A3: Yes, a known challenge is the potential for aspartimide formation during Fmoc removal, especially at elevated temperatures or with certain bases like piperidine and DBU []. This side reaction can lead to undesired byproducts and lower the yield of the desired peptide.
Q4: Are there strategies to minimize aspartimide formation when using this compound?
A4: Researchers have explored alternative protecting groups for the aspartic acid side chain to minimize aspartimide formation. For example, new t-butyl based derivatives like Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, and Fmoc-Asp(OBno)-OH have demonstrated improved resistance to aspartimide formation compared to this compound and Fmoc-Asp(OMpe)-OH [].
Q5: Beyond peptide synthesis, how else is this compound utilized in research?
A5: this compound has been used to study the self-assembly properties of modified single amino acids. Research has shown that it forms distinct morphologies depending on factors like concentration, temperature, and pH []. For instance, it assembles into rod-like structures at both low and high concentrations, and upon heating [].
Q6: How is this compound analyzed in a research setting?
A6: Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection are commonly employed to analyze this compound []. For accurate mass determination, mass spectrometry techniques like LC/UV/TOFMS are valuable [].
Q7: What are some future research directions involving this compound and similar compounds?
A7: Continued research on new aspartic acid protecting groups that minimize aspartimide formation is essential. Further exploration of the self-assembly properties of modified amino acids like this compound could lead to novel nanomaterials for applications in material science and biomedicine []. Additionally, understanding the environmental impact and degradation pathways of these compounds is crucial for responsible development and use [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


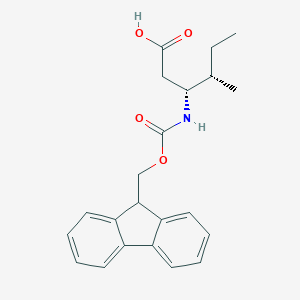
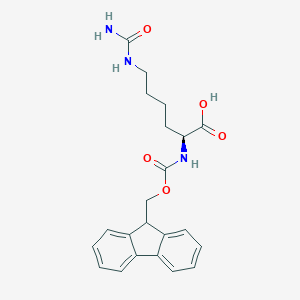
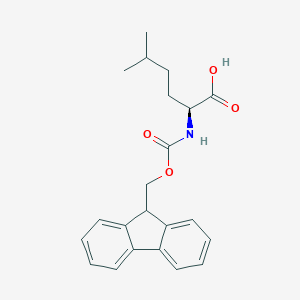
![cyclohexanamine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B557460.png)
